Superior Acute Conversion of Atrial Fibrillation: Flecainide vs. Propafenone (Head-to-Head RCT)
In a single-blind randomized trial, intravenous flecainide demonstrated significantly higher conversion rates of paroxysmal atrial fibrillation to sinus rhythm within 1 hour compared to propafenone [1]. For atrial fibrillation of any duration, conversion was achieved in 90% (18/20) of flecainide patients vs. 55% (11/20) of propafenone patients (p < 0.02). In the subset with AF present ≤24 hours, conversion rates were 93% (13/14) for flecainide vs. 57% (8/14) for propafenone (p < 0.05) [1]. A network meta-analysis further supports this superiority, showing an odds ratio of 2.2 (95% CrI 1.1-4.8) for flecainide over propafenone for cardioversion at longest follow-up [2].
| Evidence Dimension | Acute conversion rate to sinus rhythm at 1 hour |
|---|---|
| Target Compound Data | Flecainide: 90% (18/20) for AF any duration; 93% (13/14) for AF ≤24h |
| Comparator Or Baseline | Propafenone: 55% (11/20) for AF any duration; 57% (8/14) for AF ≤24h |
| Quantified Difference | 35% absolute increase (p<0.02); 36% absolute increase in ≤24h subgroup (p<0.05). Odds ratio for superiority 2.2 (95% CrI 1.1-4.8) in network meta-analysis. |
| Conditions | Single-blind RCT; IV administration 2 mg/kg over 10 min; 50 patients with atrial fibrillation or flutter |
Why This Matters
For procurement decisions in emergency or acute care settings, this ~35% absolute efficacy advantage supports formulary preference for flecainide over propafenone for pharmacological cardioversion of recent-onset AF.
- [1] Suttorp MJ, Kingma JH, Jessurun ER, et al. The value of class IC antiarrhythmic drugs for acute conversion of paroxysmal atrial fibrillation or flutter to sinus rhythm. J Am Coll Cardiol. 1990;16(7):1722-1727. View Source
- [2] Ibrahim OA, et al. Single-dose oral anti-arrhythmic drugs for cardioversion of recent-onset atrial fibrillation: a systematic review and network meta-analysis of randomized controlled trials. Europace. 2021;23(8):1200-1210. View Source
